molecular formula C10H10N2O3S B1415407 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 1105194-18-0

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1415407
CAS No.: 1105194-18-0
M. Wt: 238.27 g/mol
InChI Key: QUDBODKFHNXRQP-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to the oxadiazole ring, along with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide. One common method involves the reaction of 2,5-dimethoxybenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

    Cyclization: Strong acids or bases can be used to promote cyclization reactions.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted phenyl derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve interactions with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and enzymes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxyphenyl isothiocyanate
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 2,5-Dimethoxyamphetamine

Comparison

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the oxadiazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a different set of properties that can be exploited for various applications, particularly in the design of new materials and therapeutic agents.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-13-6-3-4-8(14-2)7(5-6)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDBODKFHNXRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

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